Endocrine Activity Profile: THBP Exhibits Significantly Lower Estrogenicity Compared to 2,4,4'-Trihydroxybenzophenone
In a comparative study of 17 benzophenone derivatives, 2,3',4,4'-tetrahydroxybenzophenone (THBP) demonstrated markedly reduced estrogenic activity relative to the most potent analog, 2,4,4'-trihydroxybenzophenone, in MCF-7 human breast cancer cells [1]. THBP also showed minimal activity in both uterotrophic and Hershberger in vivo assays, while other analogs yielded positive responses [1]. This profile differentiates THBP as a less hormonally active candidate, which is a critical selection criterion for UV stabilizers in applications with potential human exposure.
| Evidence Dimension | Estrogenic Activity (In Vitro) |
|---|---|
| Target Compound Data | Lower activity; inactive in vivo uterotrophic assay |
| Comparator Or Baseline | 2,4,4'-trihydroxybenzophenone (2,4,4'-triOH-BP): Highest activity observed |
| Quantified Difference | THBP activity is significantly lower than 2,4,4'-triOH-BP, which was the most potent among 17 tested derivatives [1]. |
| Conditions | MCF-7 cell-based reporter assay; in vivo uterotrophic assay in ovariectomized rats [1]. |
Why This Matters
This evidence is crucial for selecting a benzophenone UV stabilizer where minimizing estrogenic potential is a primary safety requirement.
- [1] Suzuki T, Kitamura S, Khota R, et al. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicol Appl Pharmacol. 2005;203(1):9-17. View Source
